
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, also known as 3-chloro-1-propenyl-1,4-difluorobenzene or 2-chloro-1-propenyl-1,4-difluorobenzene, is a fluorinated aromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid with a melting point of 40-42 °C and a boiling point of 205 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Formation and Destruction of Persistent Organic Pollutants
A review focused on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) highlights the complexity of pathways contributing to the yield of PCDD/Fs in combustion systems. The chlorination patterns of precursors play a significant role in the congener profiles of PCDD/F emissions. This understanding can be relevant when investigating the environmental persistence and transformation of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene and similar compounds (Altarawneh et al., 2009).
Occurrence and Fate of Parabens in Aquatic Environments
Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental behavior of related chlorinated and fluorinated compounds. Parabens, due to their phenolic hydroxyl groups, readily react with free chlorine, forming halogenated by-products. This study suggests the importance of investigating the reactivity and environmental fate of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, especially regarding its transformation products (Haman et al., 2015).
Analysis and Environmental Distribution of Fluoroalkylether Substances
A critical review of the environmental occurrence, fate, and effects of alternative PFAS compounds, including fluoroalkylether substances like F-53B, Gen-X, and ADONA, sheds light on the challenges and methodologies for detecting and assessing the impact of novel fluorinated alternatives. This work underscores the need for further study into the toxicity and environmental behavior of new fluorinated compounds, potentially including (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (Munoz et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
A review on the microbial degradation of polyfluoroalkyl chemicals in the environment emphasizes the complexity and variability of biodegradation pathways for PFAS and their precursors. It discusses how structural features, including the fluorinated carbon chain length, influence the degradation potential and environmental fate of these compounds. Insights from this review could be relevant for understanding the biodegradability and potential environmental impact of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORONBSXKWTEZ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469350 |
Source


|
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
CAS RN |
149946-42-9 |
Source


|
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)


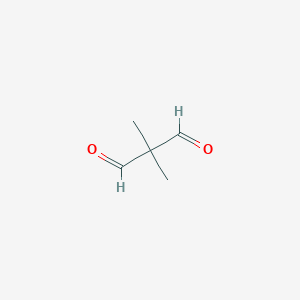
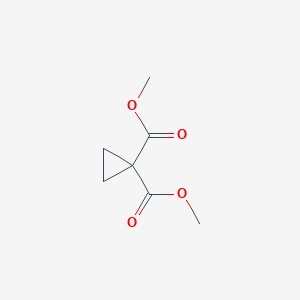
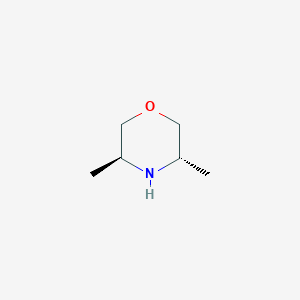
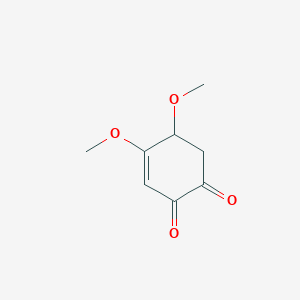
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

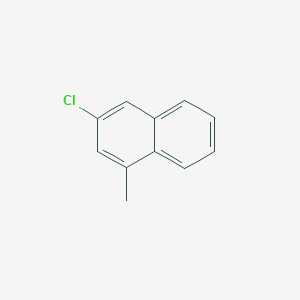
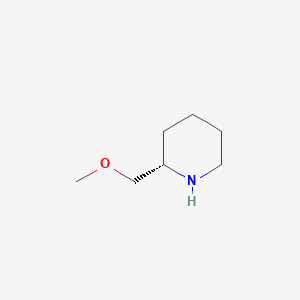
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

